4-methyl-2-(4-nitrophenyl)quinazoline
Overview
Description
4-methyl-2-(4-nitrophenyl)quinazoline is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.085126602 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
4-methyl-2-(4-nitrophenyl)quinazoline derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. One such study identified these derivatives as effective in preventing corrosion, highlighting their potential in industrial applications to protect metal structures from acidic corrosion. The inhibitory efficiency was found to increase with concentration, reaching maximum values up to 92% for certain derivatives. The study also incorporated Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations to understand the adsorption behavior on the metal surface, emphasizing the chemical adsorption mechanism of these quinazolinone derivatives (Errahmany et al., 2020).
Photophysical Properties
The compound this compound has been used to synthesize zinc(II) complexes which exhibit interesting photophysical properties. These complexes were formed via complexation with quinazoline-type ligands and 1,10-phenanthroline, showing penta-coordinated geometry. The resulting complexes demonstrated promising fluorescent emissions in different solvents, indicating potential applications in fluorescence-based technologies. Furthermore, the electronic transitions and spectral features were explored through TD-DFT calculations, offering insights into the photophysical behavior of these complexes (Chai et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been extensively explored. For instance, a study focused on the crystal structure of a compound with the this compound moiety, revealing intricate hydrogen bonding and π-π stacking interactions, contributing to its stability and potential for further chemical modifications. This kind of structural analysis is crucial for understanding the compound's properties and guiding its applications in various fields (Elmuradov et al., 2011).
Antimicrobial Activities
Various quinazoline derivatives, including those related to this compound, have demonstrated antimicrobial activities. A study synthesized and evaluated the antimicrobial activities of quinazolinone derivatives, finding that certain compounds showed significant activity against microbes. This suggests the potential of these compounds as a basis for developing new antimicrobial agents with lesser side effects (Dash et al., 2017).
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOONHIXXJAABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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